molecular formula C15H16N4O B6436148 4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide CAS No. 2549062-89-5

4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6436148
CAS No.: 2549062-89-5
M. Wt: 268.31 g/mol
InChI Key: KJRNWEZSBGWRHE-UHFFFAOYSA-N
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Description

This compound is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and agricultural fields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group attached to it. The cyclopropyl and methyl groups are also attached to the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Generally, pyrimidine derivatives can undergo reactions at the carbon or nitrogen atoms in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives generally have good stability and can form hydrogen bonds, which can affect their solubility and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some pyrimidine derivatives can be toxic, so appropriate safety measures should be taken when handling them .

Future Directions

The future research directions could involve studying the biological activity of this compound and developing its applications in medical or agricultural fields. The synthesis process could also be optimized to improve its yield and purity .

Properties

IUPAC Name

4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-8-13(19-15(17-9)11-2-3-11)18-12-6-4-10(5-7-12)14(16)20/h4-8,11H,2-3H2,1H3,(H2,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRNWEZSBGWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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